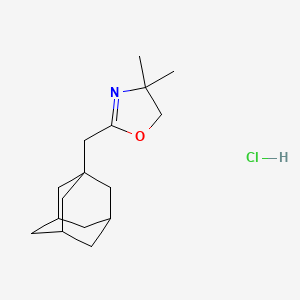![molecular formula C19H20N6O B5219659 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)
3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine, commonly known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. MPBD is a heterocyclic compound that belongs to the pyridazine family. It has a molecular formula of C23H23N7O, and its molecular weight is 421.48 g/mol. MPBD has been studied for its potential application in the treatment of various diseases due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of MPBD is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MPBD has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects
MPBD has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and modulate the activity of certain neurotransmitters and receptors in the brain. MPBD has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential therapeutic effects in pain and inflammation.
実験室実験の利点と制限
MPBD has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent pharmacological effects in vitro. However, MPBD has several limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, MPBD has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic effects in animal models.
将来の方向性
There are several potential future directions for research on MPBD. One area of research could focus on the development of more efficient and cost-effective synthesis methods for MPBD. Another area of research could focus on the optimization of MPBD for use in animal models, with the ultimate goal of developing a potential therapeutic agent for the treatment of cancer and neurodegenerative disorders. Finally, future research could focus on the identification of the specific enzymes and proteins that are targeted by MPBD, which could help to elucidate its mechanism of action and potential therapeutic effects.
合成法
The synthesis of MPBD involves several chemical reactions. The first step involves the reaction of 4-methylbenzoyl chloride with piperazine to form 4-(4-methylbenzoyl)-1-piperazine. The second step involves the reaction of 4-(4-methylbenzoyl)-1-piperazine with 6-chloropyridazine to form 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-chloropyridazine. Finally, the third step involves the reaction of 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-chloropyridazine with sodium azide and copper (I) iodide to form 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine.
科学的研究の応用
MPBD has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPBD has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, MPBD has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
(4-methylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-3-5-16(6-4-15)19(26)24-13-11-23(12-14-24)17-7-8-18(22-21-17)25-10-2-9-20-25/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZADSXBVNGYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5219589.png)
![4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5219605.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)
![(1,3-benzodioxol-5-ylmethylene){2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}amine](/img/structure/B5219632.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)
![2-{[5-acetyl-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5219666.png)
![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)